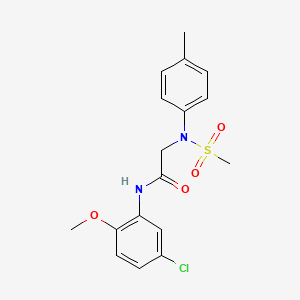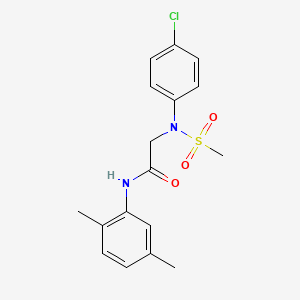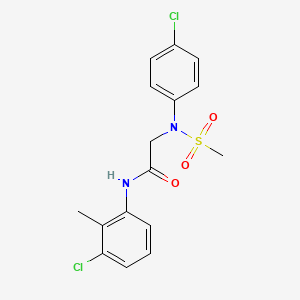![molecular formula C18H20N2O5S B3456752 methyl 2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3456752.png)
methyl 2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate
描述
Methyl 2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate, commonly known as MSMA, is a synthetic organic compound that has been widely used in scientific research applications. It belongs to the class of aryl methylsulfones and has been found to exhibit a range of biochemical and physiological effects.
作用机制
MSMA inhibits PTPs by binding to the active site of the enzyme and forming a covalent bond with the catalytic cysteine residue. This results in the irreversible inactivation of the enzyme and the disruption of downstream signaling pathways. MSMA has also been found to induce reactive oxygen species (ROS) production, which can further contribute to its cytotoxic effects.
Biochemical and Physiological Effects
MSMA has been found to exhibit a range of biochemical and physiological effects. In addition to its PTP inhibitory activity, MSMA has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. It has also been found to have anti-inflammatory and anti-oxidative effects, making it a potentially valuable therapeutic agent for a range of diseases.
实验室实验的优点和局限性
One of the main advantages of using MSMA in lab experiments is its ability to selectively inhibit PTPs. This allows researchers to study the specific role of these enzymes in cellular signaling pathways and disease processes. Additionally, MSMA has been found to exhibit cytotoxic effects in cancer cells, making it a potentially valuable tool for studying cancer biology and developing new cancer therapies.
However, there are also some limitations to using MSMA in lab experiments. Its irreversible inhibition of PTPs can make it difficult to study the downstream effects of PTP inhibition. Additionally, its cytotoxic effects can make it challenging to use in cell-based assays, as it may induce non-specific cell death.
未来方向
There are several future directions for research on MSMA. One area of interest is the development of MSMA-based therapies for cancer and other diseases. MSMA has been found to exhibit cytotoxic effects in cancer cells and modulate the immune response, making it a potentially valuable therapeutic agent. Additionally, further research is needed to elucidate the specific downstream effects of PTP inhibition by MSMA and its potential role in disease processes. Finally, the development of more selective PTP inhibitors based on the structure of MSMA could lead to the discovery of new therapeutic targets for a range of diseases.
科学研究应用
MSMA has been widely used in scientific research applications due to its ability to inhibit protein tyrosine phosphatases (PTPs). PTPs are a class of enzymes that play a crucial role in regulating cellular signaling pathways by dephosphorylating proteins. Aberrant PTP activity has been linked to a range of diseases, including cancer, diabetes, and autoimmune disorders. MSMA has been found to inhibit several PTPs, including PTP1B, SHP2, and LAR, making it a potentially valuable tool for studying these enzymes and their role in disease.
属性
IUPAC Name |
methyl 2-[[2-(4-methyl-N-methylsulfonylanilino)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-13-8-10-14(11-9-13)20(26(3,23)24)12-17(21)19-16-7-5-4-6-15(16)18(22)25-2/h4-11H,12H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZLOXHOFBSFHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



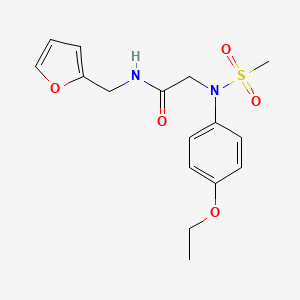
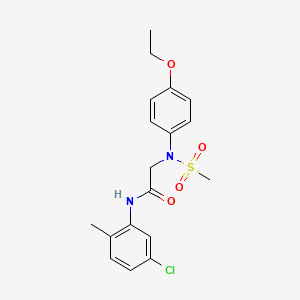
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-3-pyridinylglycinamide](/img/structure/B3456683.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3456686.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B3456700.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3456705.png)
![N-(2-methoxybenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3456719.png)
![N-(2-chlorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3456729.png)
![N-(2-ethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3456734.png)
![N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3456736.png)
